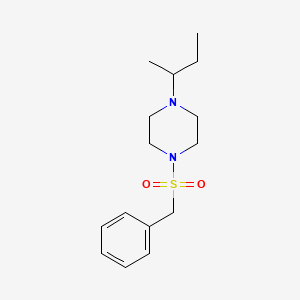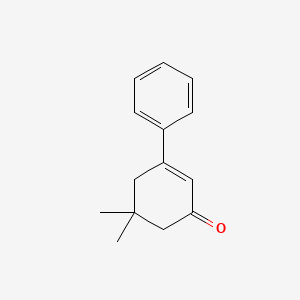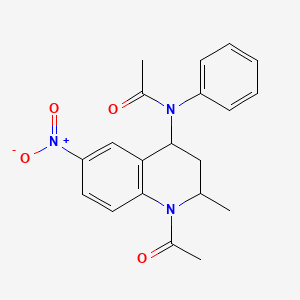![molecular formula C26H28N4O2S B15154486 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B15154486.png)
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group, a phenyl ring, and a thiourea moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-benzylpiperazine. This can be achieved by reacting piperazine with benzyl chloride under basic conditions.
Coupling with Phenyl Ring: The benzylpiperazine is then coupled with 4-bromophenyl isocyanate to form the intermediate 1-[4-(4-benzylpiperazin-1-yl)phenyl]urea.
Introduction of the Thiourea Group: The final step involves the reaction of the intermediate with 2-methoxybenzoyl isothiocyanate to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thiourea moiety can be reduced to form a thiol or amine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 1-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(2-methoxybenzyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, potentially modulating their activity. The thiourea group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(4-Benzylpiperazin-1-yl)phenylurea: Similar structure but lacks the methoxybenzoyl and thiourea groups.
4-(4-Benzylpiperazin-1-yl)phenylthiourea: Similar but lacks the methoxybenzoyl group.
1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)thiourea: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness: 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA is unique due to its combination of a piperazine ring, a benzyl group, a phenyl ring, and a thiourea moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C26H28N4O2S |
|---|---|
分子量 |
460.6 g/mol |
IUPAC名 |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C26H28N4O2S/c1-32-24-10-6-5-9-23(24)25(31)28-26(33)27-21-11-13-22(14-12-21)30-17-15-29(16-18-30)19-20-7-3-2-4-8-20/h2-14H,15-19H2,1H3,(H2,27,28,31,33) |
InChIキー |
OUQMRSIVBLGSJV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]carbamate](/img/structure/B15154405.png)
![2-azido-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B15154411.png)
![2-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15154417.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B15154419.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromophenyl)carbonyl]amino}benzoate](/img/structure/B15154440.png)

![1-(4-Chlorophenyl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B15154458.png)
![1-Benzyl-3-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B15154464.png)
![ethyl 1-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate](/img/structure/B15154468.png)

![N-(2-methoxybenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15154473.png)

![7-methyl-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15154492.png)
